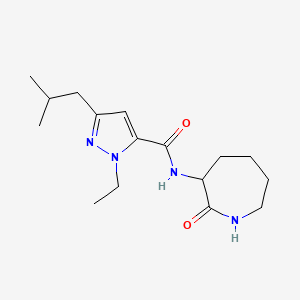![molecular formula C20H29N3O3 B3816299 1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B3816299.png)
1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one
Overview
Description
1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one, also known as IPP or IPP-401, is a novel small molecule that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of cancer research, due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one inhibits the activity of AKT by binding to its PH domain, which is responsible for binding to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents AKT from being activated, which in turn inhibits the growth and survival of cancer cells. This compound also induces apoptosis by activating the caspase cascade, which leads to the cleavage of proteins involved in cell survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of AKT. This compound has also been found to have anti-inflammatory effects, which makes it a promising candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for research involving 1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one. One direction is to develop more potent analogs of this compound that have higher solubility in water and better pharmacokinetic properties. Another direction is to study the effects of this compound on other signaling pathways involved in cancer cell growth and survival. Additionally, this compound could be studied for its potential applications in the treatment of inflammatory diseases.
Scientific Research Applications
1-isobutyl-4-{[4-(pyridin-3-ylmethoxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one has been found to have potential applications in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to inhibit the activity of a protein called AKT, which is involved in cell survival and proliferation. This makes this compound a promising candidate for the development of anticancer drugs.
properties
IUPAC Name |
1-(2-methylpropyl)-4-[4-(pyridin-3-ylmethoxy)piperidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-15(2)12-23-13-17(10-19(23)24)20(25)22-8-5-18(6-9-22)26-14-16-4-3-7-21-11-16/h3-4,7,11,15,17-18H,5-6,8-10,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRRQMPETJGVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)N2CCC(CC2)OCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3816218.png)
![[3'-(1H-pyrazol-3-yl)-3-biphenylyl]methanol](/img/structure/B3816224.png)
![2-{1-[(5-phenylisoxazol-3-yl)carbonyl]pyrrolidin-2-yl}pyridine](/img/structure/B3816232.png)
![5-(6-methyl-2-propylpyrimidin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B3816240.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B3816255.png)
![2-{1-(2,2-dimethylpropyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B3816266.png)
![4-(4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B3816274.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-cyclopentene-1-carboxamide](/img/structure/B3816294.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[(3-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B3816318.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3816325.png)

![1-(5-{[allyl(2-propyn-1-yl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B3816341.png)